molecular formula C14H16N4O3 B2509964 N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448034-20-5

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2509964
CAS No.: 1448034-20-5
M. Wt: 288.307
InChI Key: HEUQBNBUHPRFAE-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a potent, selective, and ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [1] . This compound exhibits high inhibitory activity, with an IC50 value of 0.9 nM against GSK-3β and demonstrates excellent selectivity over a panel of other kinases, including CDK2 and CDK5 [2] . Its primary research value lies in probing the role of GSK-3β in pathological processes. In neuroscience, it is a critical tool for investigating the dysregulation of GSK-3β in neurodegenerative diseases such as Alzheimer's disease, where it modulates tau hyperphosphorylation [1] . Furthermore, its application extends to oncology research, exploring the involvement of GSK-3β in cell proliferation and survival pathways in various cancers. The compound has also been shown to reduce amyloid-beta production in cellular models and to protect against neuronal death induced by oxygen-glucose deprivation, highlighting its utility in studying neuroprotective mechanisms [2] . This inhibitor provides researchers with a highly specific pharmacological agent to dissect GSK-3β signaling and evaluate its potential as a therapeutic target.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-13(11-8-12-18(16-11)6-3-7-20-12)15-14-9-4-1-2-5-10(9)17-21-14/h8H,1-7H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUQBNBUHPRFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=NN4CCCOC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The compound's mechanism of action and structure-activity relationships (SAR) are also discussed.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo and isoxazole derivatives, characterized by the presence of a tetrahydrobenzo[c]isoxazole moiety. Its chemical formula is C16H18N4O2C_{16}H_{18}N_4O_2, and it exhibits properties typical of heterocyclic compounds that influence its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo and isoxazole compounds exhibit potent anti-inflammatory effects. For instance, studies have shown that certain synthesized derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The in vitro inhibition studies demonstrated that these compounds selectively inhibited COX-2 while sparing COX-1, suggesting a favorable therapeutic profile for treating inflammatory diseases without significant gastrointestinal side effects .

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
C11285
C21090
C31580

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have reported significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). Notably, the compound demonstrated a synergistic effect when combined with doxorubicin, enhancing apoptosis in cancer cells .

Case Study: Breast Cancer Cell Line
In a study involving MCF-7 cells:

  • Cytotoxicity : The compound showed an IC50 value of 15 µM.
  • Synergistic Effect : When used in combination with doxorubicin (IC50 = 10 µM), the combined treatment resulted in an IC50 value of 5 µM.

3. Antimicrobial Activity

The antimicrobial properties of the compound were assessed against various bacterial strains. The results indicated notable activity against both Gram-positive and Gram-negative bacteria. For example:

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) = 32 µg/mL.
  • Escherichia coli : MIC = 64 µg/mL.

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets. For instance:

  • COX Enzyme Inhibition : By binding to the active site of COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at the G2/M phase through modulation of cyclin-dependent kinases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo and isoxazole rings can significantly enhance potency and selectivity. For instance:

  • Substituents on the benzene ring have been shown to affect both COX inhibition and cytotoxicity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the benzisoxazole moiety exhibit antimicrobial properties. The structure of N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide suggests potential interactions with microbial targets due to its unique functional groups. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains .

Anticancer Properties
The compound has been evaluated for anticancer activity in several studies. Benzisoxazole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways. The incorporation of the pyrazolo[5,1-b][1,3]oxazine structure may enhance these effects by improving bioavailability and selectivity for cancerous tissues .

Neuropharmacology

Cognitive Enhancement
Preliminary studies suggest that this compound may possess cognitive-enhancing properties. Research into similar compounds has revealed their ability to modulate neurotransmitter systems involved in learning and memory . This compound could potentially be developed into a therapeutic agent for neurodegenerative diseases like Alzheimer's.

Neuroprotective Effects
The neuroprotective potential of this compound is under investigation. The structural features allow for interaction with neuroreceptors and modulation of neuroinflammatory processes. Studies have shown that related compounds can reduce oxidative stress and inflammation in neuronal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key structural features and their corresponding biological activities:

Structural FeatureBiological ActivityReference
Benzisoxazole RingAntimicrobial
Pyrazolo[5,1-b][1,3]oxazineAnticancer
Carboxamide GroupCognitive enhancement

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzisoxazole derivatives demonstrated that modifications to the carboxamide group significantly increased antimicrobial activity against Gram-positive bacteria. The derivative containing the tetrahydrobenzo[c]isoxazole showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

Case Study 2: Neuroprotective Screening
In a model of neuroinflammation induced by lipopolysaccharide (LPS), this compound was shown to reduce levels of pro-inflammatory cytokines and protect neuronal cells from apoptosis. This suggests its potential as a therapeutic agent in neurodegenerative conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazolo-oxazine ring system undergoes nucleophilic substitution at the electron-deficient positions adjacent to nitrogen atoms. Reactivity is modulated by the fused oxazine’s electronic environment.

Reaction Type Conditions Outcome
Aromatic substitutionK₂CO₃, DMF, 80°CIntroduction of halides or alkyl groups at C-3/C-5 positions of the pyrazole ring.
Amide bond substitutionH₂O/EtOH, refluxReplacement of the carboxamide group with primary/secondary amines.

Key intermediates generated through these substitutions are used to synthesize derivatives with enhanced pharmacological profiles .

Amide Bond Reactivity

The carboxamide moiety participates in hydrolysis and coupling reactions:

Hydrolysis

Conditions Products
Acidic (HCl, 100°C)6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxylic acid.
Basic (NaOH, 70°C)Corresponding carboxylate salt.

Coupling Reactions

The amide group serves as a handle for peptide coupling agents (e.g., EDC/HOBt):

  • Reacts with carboxylic acids or amines to form urea or thiourea derivatives.

Heterocycle Oxidation and Reduction

The dihydro-oxazine and tetrahydro-isoxazole rings exhibit redox sensitivity:

Reaction Reagents Outcome
OxidationMnO₂, CH₂Cl₂Aromatization of the oxazine ring to form pyrazolo[1,5-a]pyrimidine.
Catalytic hydrogenationH₂, Pd/C, EtOHSaturation of the isoxazole ring to a tetrahydro derivative.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles (e.g., nitriles):

Dipolarophile Conditions Product
AcrylonitrileCuI, DIPEA, 120°CSpirocyclic pyrazoline-oxazine hybrids.

Functionalization of the Isoxazole Ring

The tetrahydrobenzoisoxazole moiety undergoes electrophilic substitution:

Reaction Reagents Position Modified Application
BrominationBr₂, FeBr₃C-5 of isoxazolePrecursor for Suzuki-Miyaura cross-coupling .
NitrationHNO₃, H₂SO₄C-4 of isoxazoleIntermediate for amine derivatives .

Stability Under Physiological Conditions

Studies indicate pH-dependent degradation pathways:

  • Acidic (pH 2–3): Oxazine ring opening followed by rearrangement.

  • Neutral (pH 7.4): Slow hydrolysis of the carboxamide group (t₁/₂ = 48 h).

Mechanistic Insights from Structural Analogues

Tricyclic inhibitors with similar fused systems (e.g., pyrazolo-oxazines) demonstrate:

  • Kinase binding: Hydrogen bonding between the carboxamide and kinase active-site residues (e.g., K430 in Bruton’s tyrosine kinase) .

  • Selectivity: Lipophilic tricyclic cores enhance occupancy of hydrophobic pockets in target enzymes .

Synthetic Modifications for Enhanced Bioactivity

Derivatization strategies include:

  • Fluorination at C-6 of the oxazine ring to improve metabolic stability .

  • Azetidine substitution on the carboxamide to optimize pharmacokinetics .

Reaction Optimization in Green Chemistry

While direct data on this compound is limited, analogous heterocycles are synthesized via:

  • Aqueous micellar catalysis using β-cyclodextrin to improve yields (e.g., 85–92%) .

  • Solvent-free conditions for amide bond formation, reducing environmental impact .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Pyrazolo[5,1-b][1,3]oxazine 4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl C₁₅H₁₅N₃O₃ (est.) ~297.3 Partially hydrogenated benzoisoxazole enhances rigidity and metabolic stability
N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Pyrazolo[5,1-b][1,3]oxazine 7-Oxo-tetrahydrobenzo[d]thiazole C₁₄H₁₄N₄O₃S 318.35 Thiazole ring introduces sulfur, potentially altering solubility and reactivity
3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide Benzo[c]isoxazole Pyrazolo[1,5-a]pyridine-methyl + phenyl Not provided Not provided Aromatic phenyl group increases lipophilicity; pyridine enhances basicity
N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Pyrazolo[5,1-b][1,3]oxazine Isochroman-3-ylmethyl Not provided Not provided Isochroman substituent (oxygen-rich bicyclic system) may improve blood-brain barrier penetration
N-(1-phenylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide Pyrazolo[5,1-b][1,3]oxazine Phenylethyl Not provided Not provided Simple aromatic alkyl chain enhances lipophilicity but reduces metabolic stability

Key Structural and Functional Insights

Heterocyclic Substitution Effects: Thiazole vs. Isoxazole: The thiazole-containing analog (C₁₄H₁₄N₄O₃S) replaces the target compound’s isoxazole oxygen with sulfur, which may reduce polarity and increase thiol-mediated metabolic interactions .

Substituent Impact on Pharmacokinetics :

  • Isochroman vs. Benzoisoxazole : The isochroman group in introduces an additional oxygen atom, which could enhance solubility but reduce CNS penetration compared to the target compound’s benzoisoxazole.
  • Phenylethyl vs. Heterocyclic Substituents : The phenylethyl group in lacks heteroatoms, leading to higher lipophilicity but increased susceptibility to oxidative metabolism (e.g., cytochrome P450) .

Metabolic Stability :

  • The target compound’s tetrahydrobenzoisoxazole moiety may resist oxidative degradation better than the thiazole analog’s 7-oxo group, which could form reactive metabolites .

Q & A

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Methodological Answer: Introduce metabolically stable groups (e.g., fluorination or methyl blocking) at sites prone to oxidation. Pharmacokinetic studies in rodent models, coupled with LC-MS metabolite profiling, identify degradation pathways. For instance, dimethyl substitution in pyrazolo-oxazines reduced first-pass metabolism in liver microsomes .

Data Contradiction Analysis Framework

  • Example Scenario : Conflicting reports on antibacterial efficacy.
    • Resolution Steps:

Compare MIC values across studies using standardized CLSI protocols.

Assess bacterial strain variability (e.g., Gram-positive vs. Gram-negative).

Evaluate solvent effects (DMSO vs. saline) on compound stability .

Re-test under controlled conditions with internal positive controls (e.g., ciprofloxacin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.